molecular formula C20H15Br B167469 Bromotriphenylethylene CAS No. 1607-57-4

Bromotriphenylethylene

Cat. No. B167469
CAS RN: 1607-57-4
M. Wt: 335.2 g/mol
InChI Key: VUQVJIUBUPPCDB-UHFFFAOYSA-N
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Description

Bromotriphenylethylene, also known as Triphenylbromoethylene (TPBE), is a synthetic nonsteroidal estrogen of the triphenylethylene group . It was marketed in the 1940s similarly to the closely related estrogen triphenylchloroethylene .


Synthesis Analysis

Bromotriphenylethylene can be synthesized from triphenylethylene. The process involves dissolving triphenylethylene in chloroform, adding bromine dropwise at -78°C, and stirring for 6 hours after returning to room temperature .


Molecular Structure Analysis

The molecular formula of Bromotriphenylethylene is C20H15Br . The molecular weight is 335.24 g/mol .


Physical And Chemical Properties Analysis

Bromotriphenylethylene is a light yellow solid . It has a density of 1.311g/cm3, a melting point of 115-117°C, a boiling point of 399.9°C at 760mmHg, and a flash point of 213.6°C . Its refractive index is 1.648 .

Scientific Research Applications

1. Synthesis and Chemical Properties Bromotriphenylethylene has been utilized in various chemical syntheses, demonstrating its versatility. For instance, it is used in the synthesis of tri- and tetrasubstituted olefins via palladium cross-coupling reactions (Nunes, Steffens, & Monteiro, 2007). Moreover, its application in the efficient synthesis of enynes through tetraphosphine–palladium-catalyzed reactions with vinyl bromides and terminal alkynes highlights its potential in organic chemistry (Feuerstein, Chahen, Doucet, & Santelli, 2006).

2. Photoresponsive Properties A fascinating aspect of bromotriphenylethylene derivatives is their multi-photoresponsive properties, which include photochromism, photodeformation, and room temperature phosphorescence. These properties, influenced by molecular conformations and packing in aggregated states, are adjusted by substituents to the center double bond and peripheral phenyl moieties (Fan et al., 2021).

3. Use in Material Science and Supramolecular Chemistry Bromotriphenylethylene and its derivatives find application in material science and supramolecular chemistry due to their aggregation-induced emission nature. This has been leveraged in the divergent and stereoselective synthesis of tetraarylethylenes from vinylboronates, with broad implications for creating functional materials (Zhang, Yao, Stang, & Zhao, 2020).

4. Fluorescence Sensing and Biological Imaging The fluorescence properties of bromotriphenylethylene-based compounds have been harnessed for various applications, including the synthesis of amphiphilic fluorescent PEGylated AIE nanoparticles. These nanoparticles demonstrate potential for bioimaging due to their high dispersibility, homogenous spherical morphology, and excellent biocompatibility (Huang et al., 2015).

5. Environmental Applications The compound's derivatives also show promise in environmental applications. Research has indicated the potential use of these compounds in the field of phytoremediation, particularly in the metabolism of soil and groundwater contaminants like ethylene dibromide and trichloroethylene (Doty et al., 2003).

6. Explosive Detection In the realm of safety and detection, tetraphenylethylene, closely related to bromotriphenylethylene, has been synthesized and characterized for its application in explosive detection. This showcases the compound's potential in creating sensitive and specific detection systems for security purposes (He, Gu, & Yin, 2019).

Safety And Hazards

Bromotriphenylethylene should be stored in a tightly closed container, in a cool, dry, well-ventilated area . It’s important to avoid contact with skin and eyes .

properties

IUPAC Name

(1-bromo-2,2-diphenylethenyl)benzene
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InChI

InChI=1S/C20H15Br/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQVJIUBUPPCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H15Br
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DSSTOX Substance ID

DTXSID80166971
Record name 1-Bromo-1,2,2-triphenylethene
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Molecular Weight

335.2 g/mol
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Physical Description

Pale yellow powder; [Alfa Aesar MSDS]
Record name Phenylstilbene bromide
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Product Name

Bromotriphenylethylene

CAS RN

1607-57-4
Record name 1-Bromo-1,2,2-triphenylethene
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Record name 1-Bromo-1,2,2-triphenylethene
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Record name Bromotriphenylethylene
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Record name BROMOTRIPHENYLETHYLENE
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Synthesis routes and methods

Procedure details

Into a reactor were introduced 12.5 g (48.8 mmol) of the 1,1,2-triphenylethylene and 50 mL of 1,2-dichloroethane under a nitrogen atmosphere. The contents were cooled to 0° C., and 7.80 g (48.8 mmol) of bromine was gradually added dropwise thereto. This mixture was stirred at room temperature for 1 hour. The resultant reaction mixture was washed with saturated aqueous sodium hydrogen carbonate solution, saturated aqueous sodium thiosulfate solution, and saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The resultant concentrate was recrystallized from ethanol and ethyl acetate to obtain 11.3 g (69%) of the target compound as white crystals.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
HJ Son, DW Lee, TW Lee, KM Ok… - Bulletin of the Korean …, 2014 - scholarworks.bwise.kr
… In summary, bromotriphenylethylene 3 was prepared as a 55:45 mixture of geometric isomers, which were separated to yield the pure (Z)- and (E)-isomers by a careful recrystallization …
Number of citations: 6 scholarworks.bwise.kr
HH Fox, JT Gibas, HL Lee, A Boris - Journal of Medicinal …, 1965 - ACS Publications
… All of the bromotriphenylethylene derivatives prepared in this study showed marked antigonadotropic and marked estrogenic activity when tested as previously described.2,5 …
Number of citations: 1 pubs.acs.org
S Mukherjee, A Mukherjee… - Internet Electronic Journal …, 2005 - biochempress.com
Motivation. Taking into consideration the worth of developing non–steroidal estrogen analogs, the present study explores the pharmacophore of bromotriphenylethylenes for …
Number of citations: 2 biochempress.com
AM Rendon, G Rudali, M Guggiari - Biomedicine/[publiee Pour l' …, 1978 - europepmc.org
Administration of a bromotriphenylethylene to C3H/f (XVII/G) female mice implanted with a pituitary under the kidney capsule produces with high doses (200 mg/kg or 20 mg/kg of diet) a …
Number of citations: 1 europepmc.org
DC Morrison - Journal of the American Chemical Society, 1952 - ACS Publications
It was desired to preparethe iodine analog of the biologically active bromotriphenylethylene, con-taining radioiodine as tracer, for work on synthetic estrogens. This radioactive …
Number of citations: 6 pubs.acs.org
A BEAUVILLAIN - Experientia, 1959 - europepmc.org
[Difference in estrogenic activity between alpha-bromotriphenylethylene and one of its pentadeuterium-substituted analogs]. - Abstract - Europe PMC … [Difference in estrogenic activity …
Number of citations: 2 europepmc.org
A BEAUVILLAIN - Bulletin de la Societe de Chimie Biologique, 1957 - europepmc.org
[Biological properties of higher homologs of alpha-bromotriphenylethylene]. - Abstract - Europe PMC … [Biological properties of higher homologs of alpha-bromotriphenylethylene]. …
Number of citations: 2 europepmc.org
R MONTES, G RUDALI, M GUGGIARI - 1978 - pascal-francis.inist.fr
INHIBITION OF THE DEVELOPMENT OF THE MAMMARY GLANDS OF MICE WITH A BROMOTRIPHENYLETHYLENE … INHIBITION OF THE DEVELOPMENT OF THE …
Number of citations: 0 pascal-francis.inist.fr
CM Nunes, D Steffens, AL Monteiro - Synlett, 2007 - thieme-connect.com
… Bromination of triphenylethylene afforded directly the bromotriphenylethylene that also underwent coupling reactions with arylboronic acids under mild conditions to afford …
Number of citations: 29 www.thieme-connect.com
NP BUUHOI, ND Xuong… - BULLETIN DE …, 1957 - ELSEVIER FRANCE-EDITIONS …
Number of citations: 1

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